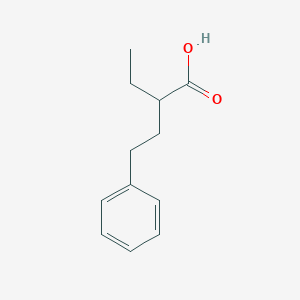

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

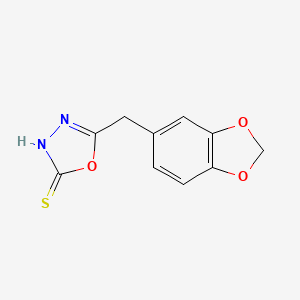

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the pyridazine family and has a unique chemical structure that makes it an attractive candidate for drug development.

Applications De Recherche Scientifique

1. Anti-tubercular Agents

- Application Summary: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound you mentioned, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Pharmacological Activities

- Application Summary: Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results: Pyridazine ring are present in some commercially available drugs and agrochemicals .

3. Anticancer Agents

- Application Summary: Piperidine derivatives, which are structurally similar to the compound you mentioned, have been utilized in different ways as anticancer agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their anticancer activity has been evaluated .

- Results: Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

4. Antiviral Agents

- Application Summary: Piperidine derivatives have been utilized as antiviral agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their antiviral activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in inhibiting viral replication .

5. Antimalarial Agents

- Application Summary: Piperidine derivatives have been utilized as antimalarial agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their antimalarial activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in inhibiting the growth of malaria parasites .

6. Antimicrobial Agents

- Application Summary: Piperidine derivatives have been utilized as antimicrobial agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their antimicrobial activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various microbes .

7. Anticholinesterase Inhibitors

- Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .

- Methods of Application: The compounds were synthesized and their acetyl cholinesterase inhibitor activity was evaluated .

- Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

8. Antifungal Agents

- Application Summary: Piperidine derivatives have been utilized as antifungal agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their antifungal activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various fungi .

9. Anti-inflammatory Agents

- Application Summary: Piperidine derivatives have been utilized as anti-inflammatory agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-inflammatory activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in reducing inflammation .

10. Anti-Alzheimer Agents

- Application Summary: Piperidine derivatives have been utilized as anti-Alzheimer agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-Alzheimer activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in treating Alzheimer’s disease .

11. Antipsychotic Agents

- Application Summary: Piperidine derivatives have been utilized as antipsychotic agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their antipsychotic activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in treating psychotic disorders .

12. Anticoagulant Agents

- Application Summary: Piperidine derivatives have been utilized as anticoagulant agents .

- Methods of Application: Various piperidine-based compounds have been synthesized and their anticoagulant activity has been evaluated .

- Results: Piperidine derivatives have shown promising results in preventing blood clots .

Propriétés

IUPAC Name |

N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWDSIAQUGNBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)